molecular formula C7H15ClN2O B2842410 4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride CAS No. 2247106-79-0

4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride

Cat. No.: B2842410
CAS No.: 2247106-79-0
M. Wt: 178.66
InChI Key: MLUIGTSTVKNQBH-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidin-2-one ring, a saturated lactam that provides a three-dimensional, sp3-hybridized structure which is highly valuable for exploring pharmacophore space and improving the physicochemical properties of drug candidates . The scaffold is further functionalized with a dimethylaminomethyl group, a versatile pharmacophore known to enhance the bioactivity and solubility of molecules . In scientific research, this compound serves as a key building block for the development of novel therapeutic agents. The pyrrolidinone core is a recognized privileged structure in drug discovery, found in molecules with a broad spectrum of pharmacological activities . Recent studies highlight that derivatives based on similar 5-oxopyrrolidine scaffolds, particularly those incorporating a dimethylaminophenyl group, have demonstrated potent and selective cytotoxic effects against challenging cancer cell lines, including human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) . These derivatives have shown efficacy in reducing cancer cell viability, disrupting colony formation in clonogenic assays, and inhibiting the growth of tumor spheroids in 3D cell culture models . The dimethylamino group in such structures is an electron-donating moiety that can influence the molecule's electronic properties and its interaction with biological targets . The integration of these two features—the non-planar, chiral pyrrolidinone ring and the dimethylamine moiety—makes this hydrochloride salt a versatile precursor for synthesizing compounds to investigate structure-activity relationships (SAR) and to develop new mechanism-based therapies, particularly in the field of oncology research .

Properties

IUPAC Name

4-[(dimethylamino)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9(2)5-6-3-7(10)8-4-6;/h6H,3-5H2,1-2H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUIGTSTVKNQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(=O)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidin-2-one with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: Pyrrolidin-2-one, formaldehyde, dimethylamine, hydrochloric acid.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature, usually around 50-60°C.

    Procedure: Pyrrolidin-2-one is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. Hydrochloric acid is then added to the mixture to form the hydrochloride salt. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with LiAlH4 produces amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including 4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride. For instance, research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer and pancreatic carcinoma cells. The most active compounds were noted for their ability to disrupt cell colony growth and reduce viability in spheroid cultures, suggesting their potential as therapeutic agents in oncology .

Compound Cell Line IC50 (μM) Effect
This compoundMDA-MB-2311.0Complete colony growth disruption
This compoundPanc-12.0Significant reduction in cell viability

Antimicrobial Properties

The dimethylamine moiety has been associated with antimicrobial activity. Compounds containing this functional group have shown efficacy against various bacterial strains, making them promising candidates for the development of new antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Neurological Applications

Research indicates that derivatives of the compound may also possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances its utility in addressing cognitive disorders .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed that specific analogs significantly inhibited tumor growth in vivo. Mice treated with these compounds showed reduced tumor sizes compared to control groups, indicating a strong therapeutic effect.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, various derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrrolidinone structure enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

  • Core : Pyrrolidin-2-one (lactam ring).
  • Substituent: Dimethylaminomethyl group at the 4-position.
  • Salt Form : Hydrochloride (improves aqueous solubility and crystallinity).
Structural Analogs and Their Properties

The following table compares 4-[(Dimethylamino)methyl]pyrrolidin-2-one hydrochloride with structurally related pyrrolidinone derivatives and other compounds featuring dimethylamino or hydrochloride functionalities:

Compound Name Core Structure Substituents/Modifications Molecular Formula (Free Base/Salt) Molecular Weight (g/mol) Key Properties/Applications References
4-[(Dimethylamino)methyl]pyrrolidin-2-one hydrochloride Pyrrolidin-2-one 4-(Dimethylaminomethyl) group C₇H₁₄N₂O·HCl 192.66 (salt) Enhanced solubility via HCl salt; potential CNS or antimicrobial activity (inferred from analogs) -
1-Aminopyrrolidin-2-one hydrochloride Pyrrolidin-2-one 1-Amino group C₄H₈N₂O·HCl 136.58 (salt) Melting point: 227°C; precursor for heterocyclic synthesis
(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride Pyrrolidin-2-one 5-Pyridinylmethylamino group C₁₄H₂₀N₄O·2HCl 357.25 (salt) Dihydrochloride salt; chiral center; potential kinase inhibitor scaffold
1-(2-Hydroxy-3-{[(4-methylphenyl)methyl]amino}propyl)pyrrolidin-2-one hydrochloride Pyrrolidin-2-one 1-(Hydroxypropyl-p-methylbenzylamino) group C₁₅H₂₃N₂O₂·HCl 298.81 (salt) Complex substituent; possible adrenergic or antiallergy activity
4-Dimethylamino-N-benzylcathinone hydrochloride Cathinone Dimethylamino and benzyl groups C₁₈H₂₂N₂O·2HCl 355.30 (salt) Stimulant properties; forensic research standard
Key Differentiators

Salt Stoichiometry: Unlike dihydrochloride salts (e.g., ), the target’s monohydrochloride form may reduce ionic strength, impacting solubility and formulation .

Biological Targets: While the target’s exact applications are unclear, analogs like CRT0066101 hydrochloride () target protein kinases, suggesting pyrrolidinones’ versatility in drug discovery .

Biological Activity

4-[(Dimethylamino)methyl]pyrrolidin-2-one; hydrochloride, also known by its CAS number 2247106-79-0, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on different cell lines, and relevant case studies.

  • Molecular Formula : C₆H₁₄ClN₃O
  • Molecular Weight : 179.65 g/mol
  • Solubility : <0.3 µg/mL at pH 7.4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. It may exert its effects through:

  • Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby altering the biochemical landscape of the cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-[(Dimethylamino)methyl]pyrrolidin-2-one; hydrochloride. For instance, a series of derivatives based on this scaffold were tested against human cancer cell lines, showing significant cytotoxic effects:

CompoundCell LineEC50 (µM)Effect on Colony Formation
5kMDA-MB-2317.3 ± 0.4Complete inhibition at 1 & 2 µM
5kPanc-110.2 ± 2.6Strong inhibition at 2 µM

These findings suggest that certain derivatives of this compound can effectively disrupt the growth of tumor spheroids and colony formation in vitro, particularly in triple-negative breast cancer and pancreatic cancer models .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial and antifungal activities. A study examining various pyrrolidine derivatives demonstrated that specific modifications could enhance their antimicrobial efficacy:

CompoundActivity TypeMIC (µg/mL)Target Organism
PA-1Antibacterial0.0039 - 0.025S. aureus, E. coli
VariousAntifungal16.69 - 78.23C. albicans

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential therapeutic applications in treating infections .

Case Studies

  • Breast Cancer Research : In a study published in the International Journal of Molecular Sciences, compounds derived from this scaffold were shown to significantly reduce cell viability in MDA-MB-231 cells, a model for triple-negative breast cancer . The most active compound (5k) completely inhibited colony growth at low concentrations.
  • Antimicrobial Testing : A comprehensive evaluation of pyrrolidine derivatives revealed promising antibacterial properties against common pathogens like S. aureus and E. coli with minimal inhibitory concentrations (MICs) indicating strong bioactivity .
  • Pharmacological Studies : The interaction of the compound with specific enzymes has been investigated to understand its role in modulating metabolic pathways related to drug-induced phospholipidosis, highlighting its potential side effects and therapeutic implications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(Dimethylamino)methyl]pyrrolidin-2-one hydrochloride?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, analogous pyrrolidine derivatives (e.g., (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride) are synthesized via stereoselective alkylation followed by salt formation with HCl . Key reagents may include chiral auxiliaries, protecting groups (e.g., Boc), and catalysts like palladium for coupling reactions. Yield optimization often requires controlled pH and temperature conditions .

Q. How is the compound characterized to confirm purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : For verifying substituent placement and stereochemistry (e.g., ¹H/¹³C NMR to confirm dimethylamino and pyrrolidinone moieties) .
  • HPLC/UPLC : Quantify purity (>98% by area normalization) and detect impurities using reverse-phase columns .
  • X-ray Crystallography : Resolve crystal structures of hydrochloride salts (e.g., analogous compounds in used monoclinic space groups for structural validation) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions) .

Q. What are the primary research applications of this compound?

  • Proteomics : Pyrrolidinone derivatives modulate protein interactions, particularly in enzyme inhibition studies (e.g., fluorinated analogs in bind to catalytic sites) .
  • Medicinal Chemistry : Serves as a scaffold for CNS-targeting drugs due to its ability to cross the blood-brain barrier (similar to 2-(4-methoxyphenyl)pyrrolidine hydrochloride in ) .
  • Organic Synthesis : Used as a chiral building block for heterocyclic compounds (e.g., morpholine-pyrrolidine hybrids in ) .

Advanced Research Questions

Q. How to design experiments to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Mutagenesis Studies : Identify critical residues in target proteins by comparing wild-type and mutant binding affinities .
    • Data Interpretation : Use computational docking (e.g., AutoDock Vina) to correlate experimental results with predicted binding poses .

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?

  • Root Cause Analysis :

  • Assay Conditions : Variability in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter compound solubility and activity .
  • Protein Source : Differences in recombinant vs. native protein isoforms (e.g., post-translational modifications) .
  • Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to assess significance of discrepancies .
    • Reproducibility : Standardize protocols using pharmacopeial guidelines (e.g., USP/EP for dissolution testing in ) .

Q. What computational approaches predict its reactivity or metabolic pathways?

  • Reaction Prediction : Tools like ICReDD integrate quantum chemical calculations (DFT) and machine learning to simulate reaction pathways (e.g., predicting hydrolysis or oxidative degradation) .
  • Metabolism Modeling : Use BKMS_METABOLIC database to identify likely Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .

Methodological Best Practices

Q. What are the handling and storage recommendations for this compound?

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent hygroscopic degradation .
  • Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. In case of exposure, follow SDS guidelines (e.g., rinse skin/eyes with water for 15 minutes; ) .

Q. Which analytical techniques are optimal for assessing its stability under varying conditions?

  • Forced Degradation Studies :

  • Thermal Stress : Incubate at 40–60°C for 1–4 weeks; monitor decomposition via HPLC .
  • Photolytic Stress : Expose to UV light (ICH Q1B guidelines) and quantify degradants using LC-MS .
    • pH Stability : Test solubility and degradation in buffers (pH 1–13) to identify hydrolysis-prone functional groups .

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